Ethyl 3,5-difluoro-2-n-propoxybenzoylformate
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Overview
Description
Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is a chemical compound with the molecular formula C13H14F2O4 and a molecular weight of 272.24 g/mol . It is known for its unique structure, which includes both fluorine and propoxy groups attached to a benzoylformate core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-difluoro-2-n-propoxybenzoylformate typically involves the reaction of 3,5-difluoro-2-n-propoxybenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3,5-difluoro-2-n-propoxybenzoylformate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-difluoro-2-methoxybenzoylformate
- Ethyl 3,5-difluoro-2-ethoxybenzoylformate
- Ethyl 3,5-difluoro-2-butoxybenzoylformate
Uniqueness
Ethyl 3,5-difluoro-2-n-propoxybenzoylformate is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(3,5-difluoro-2-propoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-5-19-12-9(6-8(14)7-10(12)15)11(16)13(17)18-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLHZMFLALRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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